molecular formula C10H8ClNO2 B8656750 3-(4-Methoxyphenyl)-5-chloroisoxazole

3-(4-Methoxyphenyl)-5-chloroisoxazole

Cat. No. B8656750
M. Wt: 209.63 g/mol
InChI Key: QAKZCQGYFNVHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-5-chloroisoxazole is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-5-chloroisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-5-chloroisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Methoxyphenyl)-5-chloroisoxazole

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-3-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C10H8ClNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,1H3

InChI Key

QAKZCQGYFNVHKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 30 g of phosphorus oxychloride were added 7.4 g (39 mmol) of 3-(4-methoxyphenyl)isoxazol-5-one, followed by the dropwise addition of 4 g (40 mmol) of triethylamine. After completion of the dropwise addition, the reaction mixture was stirred at 120°-125° C. for 4 hours. The solvent was then distilled off under reduced pressure. Ice water (100 ml) was added to the residue, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with water and then dried. Purification by silica gel column chromatography (solvent: hexane/ethyl acetate=10/1) gave the title compound as colorless crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

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